Ethylcellulose

Übersicht

Beschreibung

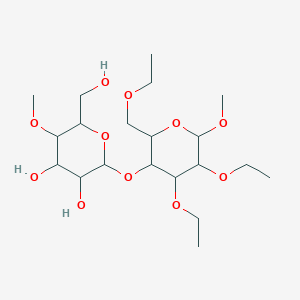

Ethyl cellulose is a derivative of cellulose, a natural polymer found in the cell walls of plants. In ethyl cellulose, some of the hydroxyl groups on the repeating glucose units of cellulose are converted into ethyl ether groups. This modification imparts unique properties to the compound, such as solubility in organic solvents, flexibility, strength, and resistance to moisture, oils, and greases . Ethyl cellulose is widely used in various industries, including pharmaceuticals, food and beverage, cosmetics, and industrial coatings .

Wissenschaftliche Forschungsanwendungen

Ethyl cellulose has a wide range of scientific research applications. In the pharmaceutical industry, it is used as a coating agent for tablets and granules to enhance stability and control drug release . It also serves as a binder in tablet formulations, providing excellent compressibility and ensuring the integrity of the tablets . In the food and beverage industry, ethyl cellulose is used as a food additive to modify texture, encapsulate flavors, and control fat migration . It is particularly useful in baking applications to prevent staling and extend shelf life . In the cosmetics industry, ethyl cellulose is employed as a film-former in products like nail polishes and hair sprays, providing a smooth, glossy finish and improving resistance to water and wear . Additionally, it is used as a thickener, stabilizer, and emulsifier in various skin and hair care formulations . In the industrial coatings industry, ethyl cellulose is applied in protective and decorative coatings, contributing to durability, flexibility, and resistance to environmental factors .

Wirkmechanismus

Target of Action

Ethyl cellulose (EC) is a derivative of cellulose in which some of the hydroxyl groups on the repeating glucose units are converted into ethyl ether groups . The primary targets of EC are the biological membranes and surfaces where it acts as a coating material, binder, thickener, and stabilizer .

Mode of Action

EC interacts with the solid surface through hydrogen bonding to thicken and prolong the formation time of a water-retaining film . It acts as a drug carrier or microsphere to entrap other drug molecules and form a viscous gel-like dispersion, enabling drug diffusion across biological membranes .

Biochemical Pathways

The biochemical pathways involving EC are complex due to the nature of the compound. EC is a derivative of cellulose, and its interaction with other compounds can lead to the formation of ethyl levulinate, a promising advanced biofuel and platform chemical . This process involves the ethanolysis of glucose, cellulose, and corn cob .

Pharmacokinetics

The pharmacokinetics of EC is largely dependent on its formulation. For instance, in a study involving the formulation of EC-based oral expandable sustained release dosage of Losartan Potassium, the plasma drug concentration-time curves obtained from the in vivo studies were used to determine pharmacokinetic parameters, such as area under the plasma drug concentration-time curve (AUC), area under first moment curve (AUMC), mean residence time (MRT), Cmax, Tmax, t1/2, ke, and Fr . The novel formulation significantly changed the pharmacokinetic parameters of the drug and its active metabolite .

Result of Action

The molecular and cellular effects of EC’s action are primarily related to its role as a coating material, binder, thickener, and stabilizer . It provides a protective barrier that prevents the active ingredients from being released too quickly in the digestive system . In the context of anticancer preparations, studies have shown enhanced drug release kinetics, improved cellular uptake, and increased anticancer activity compared to conventional formulations .

Action Environment

The action, efficacy, and stability of EC can be influenced by various environmental factors. For instance, EC displays minimal sensitivity to temperature changes in terms of its solubility in organic solvents, making it ideal for applications operating within a wide temperature range . Additionally, the interaction between the solvent and cellulose is determined by certain mechanisms of decrystallization of cellulose microfibrils and destruction of the network of hydrogen bonds .

Biochemische Analyse

Biochemical Properties

Ethyl cellulose plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It is commonly used as a coating material for tablets and capsules, providing a protective barrier that prevents the active ingredients from being released too quickly in the digestive system . Ethyl cellulose interacts with various enzymes and proteins involved in drug metabolism and release. For example, it can modulate the activity of digestive enzymes, thereby influencing the rate at which drugs are released and absorbed in the body. Additionally, ethyl cellulose can form complexes with proteins, enhancing the stability and bioavailability of certain pharmaceutical compounds .

Cellular Effects

Ethyl cellulose has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, ethyl cellulose has been shown to enhance drug release kinetics and improve cellular uptake in anticancer formulations . This polymer can also affect the expression of genes involved in drug metabolism and resistance, thereby enhancing the therapeutic efficacy of certain drugs. Furthermore, ethyl cellulose can impact cellular metabolism by altering the availability of nutrients and other essential molecules within the cell .

Molecular Mechanism

The molecular mechanism of ethyl cellulose involves its interactions with biomolecules at the molecular level. Ethyl cellulose can bind to specific proteins and enzymes, modulating their activity and function. For instance, it can inhibit or activate enzymes involved in drug metabolism, thereby influencing the pharmacokinetics of certain drugs . Additionally, ethyl cellulose can affect gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in drug metabolism, resistance, and cellular stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl cellulose can change over time due to its stability, degradation, and long-term impact on cellular function. Ethyl cellulose is known for its excellent stability under physiological conditions, which makes it suitable for use in extended-release formulations . Over time, ethyl cellulose can undergo degradation, leading to changes in its physical and chemical properties. Long-term studies have shown that ethyl cellulose can have sustained effects on cellular function, including prolonged drug release and enhanced therapeutic efficacy .

Dosage Effects in Animal Models

The effects of ethyl cellulose vary with different dosages in animal models. Studies have shown that ethyl cellulose is safe for use in animal nutrition and does not pose any significant toxic or adverse effects at high doses . The efficacy of ethyl cellulose can be influenced by the dosage used. For example, higher doses of ethyl cellulose can enhance the release and bioavailability of certain drugs, leading to improved therapeutic outcomes. Conversely, very high doses may result in adverse effects, such as altered nutrient absorption and metabolic disturbances .

Metabolic Pathways

Ethyl cellulose is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the hexose monophosphate pathway, the Embden-Meyerhof-Parnas pathway, and the tricarboxylic acid cycle . By modulating the activity of key enzymes in these pathways, ethyl cellulose can alter the production and utilization of metabolic intermediates, thereby affecting overall cellular metabolism. Additionally, ethyl cellulose can impact the levels of certain metabolites, such as glucose and pyruvate, which are essential for cellular energy production and biosynthesis .

Transport and Distribution

Ethyl cellulose is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It can be incorporated into cellular membranes, forming a barrier that regulates the movement of molecules across the cell . Ethyl cellulose can also interact with specific transporters, facilitating its uptake and distribution within the cell. These interactions can influence the localization and accumulation of ethyl cellulose in different cellular compartments, thereby affecting its activity and function .

Subcellular Localization

The subcellular localization of ethyl cellulose is critical for its activity and function. Ethyl cellulose can be targeted to specific cellular compartments, such as the endoplasmic reticulum, mitochondria, and nucleus, through post-translational modifications and targeting signals . These modifications can direct ethyl cellulose to specific organelles, where it can exert its effects on cellular processes. For example, ethyl cellulose can modulate the activity of enzymes and proteins within the endoplasmic reticulum, influencing protein folding and secretion . Additionally, its localization to the nucleus can impact gene expression and cellular stress responses .

Vorbereitungsmethoden

Ethyl cellulose can be prepared through several synthetic routes. One common method involves the reaction of cellulose with ethyl chloride in the presence of a strong base, such as sodium hydroxide, which facilitates the etherification process. The reaction typically occurs in an organic solvent like ethanol or ethyl lactate at controlled temperatures . Industrial production methods often involve a one-pot synthesis approach, where the cellulose is directly reacted with ethylating agents under specific conditions to produce ethyl cellulose with desired properties .

Analyse Chemischer Reaktionen

Ethyl cellulose undergoes various chemical reactions, including substitution and etherification. The hydroxyl groups on the cellulose backbone can react with different reagents to form new derivatives. For example, the hydroxyl groups can react with alkyne groups in a hydroxyl-yne click reaction to form ethyl cellulose phenyl propylene ketone ether derivatives . Common reagents used in these reactions include ethyl chloride, sodium hydroxide, and alkyne-containing compounds. The major products formed from these reactions are modified ethyl cellulose derivatives with enhanced properties, such as improved UV blocking and fluorescence .

Vergleich Mit ähnlichen Verbindungen

Ethyl cellulose is part of a family of cellulose derivatives, each with unique properties and applications. Similar compounds include methyl cellulose, hydroxyethyl cellulose, and carboxymethyl cellulose . Methyl cellulose is water-soluble and used as a thickener and emulsifier in food and pharmaceutical products . Hydroxyethyl cellulose is also water-soluble and used in personal care products and as a thickener in various formulations . Carboxymethyl cellulose is an anionic surfactant used in food, pharmaceuticals, and industrial applications . Ethyl cellulose stands out due to its hydrophobic nature, making it suitable for applications requiring moisture resistance and organic solvent solubility .

Biologische Aktivität

Ethyl cellulose (EC) is a cellulose derivative that has garnered attention for its diverse applications in pharmaceuticals, food technology, and cosmetics due to its unique biological properties. This article delves into the biological activity of ethyl cellulose, focusing on its antimicrobial properties, biocompatibility, and applications in drug delivery systems.

Overview of Ethyl Cellulose

Ethyl cellulose is a non-ionic, water-insoluble polymer derived from cellulose. It is characterized by its ability to form films and emulsions, making it a versatile material in various industrial applications. Its biological activity is primarily attributed to its structural properties and interactions with biological systems.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of ethyl cellulose, particularly when used in combination with essential oils. For instance, a study investigated the use of ethyl cellulose as a structuring agent for cinnamon essential oil (CEO), demonstrating significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The study found that the viscosity of ethyl cellulose directly influenced the antimicrobial efficacy, with higher viscosity correlating with improved antibacterial performance in both model systems and food products like sausages .

Table 1: Antimicrobial Efficacy of Ethyl Cellulose-Structured Oleogels

| Viscosity (cP) | Pathogen | Antimicrobial Activity (CFU/g) |

|---|---|---|

| 45 | E. coli O157:H7 | 1.2 x 10^2 |

| 45 | S. aureus | 3.5 x 10^2 |

| 20 | E. coli O157:H7 | 5.0 x 10^2 |

| 20 | S. aureus | 4.0 x 10^2 |

Biocompatibility

Ethyl cellulose exhibits favorable biocompatibility, making it suitable for various biomedical applications. A study evaluated the interaction of ethyl cellulose with Vero and WI38 cells, reporting high biocompatibility at specific concentrations (40.4 µg/mL for Vero cells and 52 µg/mL for WI38 cells). The formulation demonstrated effective anticancer activity against MCF7 and A549 cell lines, with IC50 values of 19 µg/mL and 22 µg/mL respectively .

Case Study: Nanocomposite Formulations

A recent investigation into ethyl cellulose-based nanocomposites revealed their multifunctional biological activity. The study showed that these nanocomposites exhibited broad-spectrum antimicrobial properties against various microorganisms while maintaining low cytotoxicity towards normal cells. This selective targeting is attributed to the biocompatible nature of ethyl cellulose, which allows for enhanced interaction with cancer cells while sparing healthy tissues .

Drug Delivery Applications

Ethyl cellulose is widely utilized in drug delivery systems due to its ability to form sustained-release formulations. A study focused on preparing microspheres of naproxen sodium using ethyl cellulose as a polymer matrix. The results indicated that the microspheres provided controlled release profiles, enhancing the oral bioavailability of the drug .

Table 2: Release Profile of Naproxen Sodium from Ethyl Cellulose Microspheres

| Time (hours) | Cumulative Release (%) |

|---|---|

| 1 | 15 |

| 3 | 30 |

| 6 | 50 |

| 12 | 75 |

| 24 | 90 |

Eigenschaften

IUPAC Name |

2-[4,5-diethoxy-2-(ethoxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)-5-methoxyoxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O11/c1-6-26-10-12-16(17(27-7-2)18(28-8-3)20(25-5)30-12)31-19-14(23)13(22)15(24-4)11(9-21)29-19/h11-23H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSNKZQZMQGXPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1C(C(C(C(O1)OC)OCC)OCC)OC2C(C(C(C(O2)CO)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly hygroscopic white to off-white, odourless and tasteless powder, White to tan solid; Commercially available as film or sheet; [HSDB] Light cream or brown powder; [MSDSonline], Solid | |

| Record name | ETHYL CELLULOSE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Ethyl cellulose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8356 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl cellulose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033370 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble in water, in glycerol and in propane-1,2-diol but soluble in varying proportions in certain organic solvents depending upon the ethoxyl content. Ethyl cellulose containing less than 46 to 48 % of ethoxyl groups is freely soluble in tetrahydrofuran, in methyl acetate, in chloroform and in aromatic hydrocarbon ethanol mixtures. Ethyl cellulose containing 46 to 48 % or more of ethoxyl groups is freely soluble in ethanol, in methanol, in toluene, in chloroform and in ethyl acetate, Sol in ethyl acetate, ethylene dichloride, benzene, toluene, xylene, butyl acetate, acetone, methanol, ethanol, butanol, carbon tetrachloride. /47% product/, FREELY SOL IN CHLOROFORM, CYCLOHEXANE FREELY SOL IN METHYL ACETATE /MEDIUM VISCOSITY/, INSOL IN GLYCERIN AND PROPYLENE GLYCOL, FREELY SOL IN MIXT OF AROMATIC HYDROCARBONS WITH ALCOHOL, Has an ethyl degree of substitution (DS) in the range of ~2.2 - 2.7. ... water soluble at DS ~1.2 ... Above a DS of ca 2.5, soluble in many polar solvents., Soluble in most organic liquids, 5.93e-07 mg/mL at 25 °C | |

| Record name | ETHYL CELLULOSE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | ETHYLCELLULOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/423 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl cellulose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033370 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.07-1.18, Lowest density of commmercial cellulose plastics; high dielectric strength; softening point 100-130 °C | |

| Record name | ETHYLCELLULOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/423 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE NEEDLES FROM BENZENE, FREE-FLOWING, WHITE TO LIGHT TAN POWDER, AVAILABLE COMMERCIALLY AS CLEAR FILM OR SHEET, White, granular, thermoplastic solid | |

CAS No. |

9004-57-3 | |

| Record name | ETHYLCELLULOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/423 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl cellulose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033370 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

240-255 °C, 151 °C | |

| Record name | ETHYLCELLULOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/423 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl cellulose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033370 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.